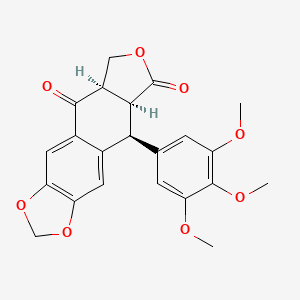
NM-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NM-3, also known as isocoumarin, is an orally available anti-angiogenic inhibitor with anti-tumor activity. It is used as a radiation modulator both in vitro and in vivo. This compound inhibits vascular endothelial growth factor, thereby inhibiting the proliferation of endothelial cells. This compound is associated with a mechanism of apoptosis induction by reactive oxygen species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NM-3 involves the preparation of isocoumarin derivatives. One common method includes the cyclization of 2-hydroxybenzyl alcohol with acetic anhydride under acidic conditions to form the isocoumarin core structure. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. This can include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The purification process often involves crystallization and recrystallization techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
NM-3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert this compound to its reduced forms, potentially altering its biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities and applications .
Scientific Research Applications
NM-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying isocoumarin derivatives and their chemical properties.
Biology: Investigated for its role in inhibiting vascular endothelial growth factor and inducing apoptosis in endothelial cells.
Medicine: Explored as a potential anti-tumor agent and radiation modulator in cancer therapy.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
NM-3 exerts its effects primarily by inhibiting vascular endothelial growth factor, which is crucial for the proliferation of endothelial cells. This inhibition leads to reduced angiogenesis, thereby limiting tumor growth. Additionally, this compound induces apoptosis through the generation of reactive oxygen species, which cause cellular damage and death in targeted cells .
Comparison with Similar Compounds
Similar Compounds
Isocoumarin: The parent compound of NM-3, sharing the core structure but lacking specific functional groups.
Coumarin: A structurally related compound with similar biological activities but different chemical properties.
Flavonoids: A class of compounds with similar anti-angiogenic and anti-tumor activities but distinct structural features
Uniqueness of this compound
This compound is unique due to its specific inhibition of vascular endothelial growth factor and its ability to induce apoptosis through reactive oxygen species. This dual mechanism of action makes it a promising candidate for cancer therapy and distinguishes it from other similar compounds .
Properties
CAS No. |
181427-78-1 |
|---|---|
Molecular Formula |
C13H12O6 |
Molecular Weight |
264.23 g/mol |
IUPAC Name |
2-(8-hydroxy-6-methoxy-1-oxoisochromen-3-yl)propanoic acid |
InChI |
InChI=1S/C13H12O6/c1-6(12(15)16)10-4-7-3-8(18-2)5-9(14)11(7)13(17)19-10/h3-6,14H,1-2H3,(H,15,16) |
InChI Key |
BPZCXUROMKDLGX-UHFFFAOYSA-N |
SMILES |
CC(C1=CC2=CC(=CC(=C2C(=O)O1)O)OC)C(=O)O |
Canonical SMILES |
CC(C1=CC2=CC(=CC(=C2C(=O)O1)O)OC)C(=O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
181427-78-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
isocoumarin NM-3 NM 3 compound NM-3 compound NM3 compound |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















